molecular formula C25H42O4 B7979415 Methyl chenodeoxycholate

Methyl chenodeoxycholate

Cat. No.: B7979415
M. Wt: 406.6 g/mol
InChI Key: GRQROVWZGGDYSW-UHFFFAOYSA-N
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Description

Obeticholic Acid Impurity O, also known as Chenodeoxycholic acid methyl ester, is a derivative of chenodeoxycholic acid. Chenodeoxycholic acid is one of the primary bile acids produced in the liver. Obeticholic Acid Impurity O is a semi-synthetic bile acid analogue and is used in various scientific research applications due to its unique properties .

Preparation Methods

The preparation of Obeticholic Acid Impurity O involves several synthetic routes and reaction conditions. One common method includes the oxidation of chenodeoxycholic acid followed by esterification. The process typically involves the use of reagents such as pyridinium chlorochromate for oxidation and methanol for esterification . Industrial production methods often employ a scalable four-step process that includes hydrogenation, basic epimerization, ketone reduction, and amide hydrolysis . This process ensures high yield and purity of the final product.

Chemical Reactions Analysis

Obeticholic Acid Impurity O undergoes various chemical reactions, including:

These reactions result in the formation of major products such as 6-ethyl-chenodeoxycholic acid and its derivatives .

Scientific Research Applications

Obeticholic Acid Impurity O has a wide range of scientific research applications:

Mechanism of Action

Obeticholic Acid Impurity O exerts its effects by acting as an agonist of the farnesoid X receptor (FXR). FXR is a nuclear receptor highly expressed in the liver and small intestine. Activation of FXR regulates bile acid, cholesterol, and glucose metabolism, as well as inflammation and apoptosis . The binding of Obeticholic Acid Impurity O to FXR results in the modulation of these metabolic pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H42O4/c1-15(5-8-22(28)29-4)18-6-7-19-23-20(10-12-25(18,19)3)24(2)11-9-17(26)13-16(24)14-21(23)27/h15-21,23,26-27H,5-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRQROVWZGGDYSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H42O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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